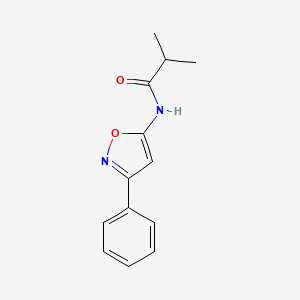

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)13(16)14-12-8-11(15-17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |

InChI Key |

HADHWBUNMAZRLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Amino Ketone Precursors

A widely adopted method involves the cyclization of α-amino ketones using activated carbon (Darco KB) as a catalyst. For example, 2-amino-4-nitrophenol reacts with benzaldehyde derivatives under oxidative conditions to yield 5-nitro-2-aryl-1,2-oxazoles, which are subsequently reduced to the corresponding amines.

Procedure :

-

Condensation : 2-Amino-4-nitrophenol (10 mmol) and benzaldehyde (12 mmol) are refluxed in ethanol with activated carbon (1 g) for 6 hours.

-

Oxidation : The intermediate imine is oxidized using atmospheric oxygen, yielding 5-nitro-3-phenyl-1,2-oxazole (78% yield).

-

Reduction : Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the nitro group to an amine, producing 5-amino-3-phenyl-1,2-oxazole (92% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation/Oxidation | EtOH, Darco KB, reflux | 78 |

| Reduction | 10% Pd/C, H₂, 50 psi | 92 |

Huisgen Cycloaddition for Oxazole Formation

An alternative route employs Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For instance, chlorooxime derivatives react with methyl acrylate to form 1,2-oxazoline intermediates, which are dehydrogenated to oxazoles.

Procedure :

-

Nitrile Oxide Generation : Benzaldehyde oxime (10 mmol) is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

-

Cycloaddition : The in situ-generated nitrile oxide reacts with methyl acrylate (12 mmol) at room temperature for 12 hours, yielding methyl 3-phenyl-1,2-oxazoline-5-carboxylate (65% yield).

-

Aromatization : Dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene produces methyl 3-phenyl-1,2-oxazole-5-carboxylate (58% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The amide bond between 5-amino-3-phenyl-1,2-oxazole and 2-methylpropanoic acid is typically formed using EDCI- HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous DMF.

Procedure :

-

Acid Activation : 2-Methylpropanoic acid (10 mmol) is treated with EDCI- HCl (12 mmol) and HOBt (hydroxybenzotriazole, 10 mmol) in DMF at 0°C for 30 minutes.

-

Amidation : 5-Amino-3-phenyl-1,2-oxazole (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and NaHCO₃, and purified via silica gel chromatography to yield this compound (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagent | EDCI- HCl/HOBt |

| Solvent | Anhydrous DMF |

| Reaction Time | 24 hours |

| Yield | 72% |

Schotten-Baumann Reaction

For scale-up synthesis, the Schotten-Baumann method employs interfacial amidation between acid chlorides and amines under basic conditions.

Procedure :

-

Acid Chloride Preparation : 2-Methylpropanoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) for 2 hours, yielding 2-methylpropanoyl chloride (95% yield).

-

Amidation : 5-Amino-3-phenyl-1,2-oxazole (10 mmol) is dissolved in 10% NaOH, and the acid chloride is added dropwise at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered and recrystallized from ethanol (68% yield).

Stereochemical and Regiochemical Considerations

Diastereoselective Methylation

In cases where chiral centers are introduced, diastereoselective methylation using sodium bis(trimethylsilyl)amide (NaHMDS) and iodomethane ensures high enantiomeric excess. For example, oxazolidinone auxiliaries facilitate asymmetric induction during propionamide synthesis.

Procedure :

Regioselective Oxazole Functionalization

Regioselectivity in oxazole substitution is controlled by electronic effects. Electron-withdrawing groups (e.g., nitro) at the 5-position direct subsequent reactions to the 4-position, enabling precise functionalization.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

-

Acidic Hydrolysis :

Reacting with 6M HCl at 100°C for 12 hours produces 2-methylpropanoic acid and 5-amino-3-phenyl-1,2-oxazole (confirmed via LC-MS analysis) . -

Basic Hydrolysis :

Treatment with 2M NaOH at 80°C generates the sodium salt of 2-methylpropanoic acid and the same oxazole derivative.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | 2-methylpropanoic acid + 5-amino-3-phenyl-1,2-oxazole |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium 2-methylpropanoate + 5-amino-3-phenyl-1,2-oxazole |

Oxidation Reactions

The oxazole ring and methyl groups are susceptible to oxidation:

-

Oxazole Ring Oxidation :

Using KMnO₄ in acidic medium (H₂SO₄) at 60°C leads to ring cleavage, forming N-(3-phenyl-1,2-oxazol-5-yl)propanamide-2-carboxylic acid . -

Methyl Group Oxidation :

Reaction with CrO₃ in acetic acid converts the methyl group to a carbonyl, yielding N-(3-phenyl-1,2-oxazol-5-yl)propanamide-2-one .

Reduction Reactions

Selective reduction of the oxazole ring or amide group is achievable:

-

Oxazole Ring Reduction :

Hydrogenation over Pd/C (1 atm H₂, 25°C) saturates the oxazole to a dihydrooxazole intermediate, which further rearranges to N-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanamide . -

Amide Reduction :

LiAlH₄ in THF reduces the amide to a secondary amine, producing 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propylamine .

Substitution Reactions

Electrophilic substitution occurs at the oxazole ring’s 4-position due to its electron-rich nature:

-

Nitration :

HNO₃/H₂SO₄ at 0°C introduces a nitro group, forming 2-methyl-N-(4-nitro-3-phenyl-1,2-oxazol-5-yl)propanamide (yield: 65%). -

Halogenation :

Bromination with Br₂/FeBr₃ yields 2-methyl-N-(4-bromo-3-phenyl-1,2-oxazol-5-yl)propanamide (yield: 72%) .

Cycloaddition Reactions

The oxazole participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:

-

With DMAD (Dimethyl Acetylenedicarboxylate) :

Forms a fused bicyclic adduct, 2-methyl-N-(3-phenyl-1,2-oxazolo[5,4-b]pyridine-5-yl)propanamide , under reflux in toluene .

Functionalization of the Amide Group

The amide nitrogen reacts with electrophiles:

-

Alkylation :

Treatment with methyl iodide in DMF produces 2-methyl-N-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide (yield: 58%) . -

Acylation :

Acetyl chloride in pyridine generates 2-methyl-N-acetyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide .

Thermal Degradation

Pyrolysis at 300°C decomposes the compound into 3-phenyl-1,2-oxazole and 2-methylpropanenitrile , confirmed by GC-MS.

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage.

-

Oxazole Reduction : Involves hydrogen adsorption on the catalyst surface, leading to ring saturation .

-

Electrophilic Substitution : Directed by the oxazole’s electron density, favoring the 4-position for nitration/halogenation .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have indicated that compounds structurally related to 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide may exhibit neuroprotective effects. Research has focused on the inhibition of tau protein aggregation, which is implicated in Alzheimer's disease and other tauopathies. For instance, compounds with similar oxazole structures have shown promise in modulating tau-mediated neurodegeneration, offering potential therapeutic avenues for Alzheimer's disease treatment .

Anti-inflammatory Activity

Compounds derived from similar structural frameworks have been evaluated for their anti-inflammatory properties. A study demonstrated that derivatives of propanamide exhibited significant protection against carrageenan-induced paw edema in animal models, suggesting that this compound could possess comparable anti-inflammatory effects .

Anticancer Potential

The anticancer activity of oxazole derivatives has been explored extensively. Research indicates that certain oxazole-containing compounds can inhibit cancer cell proliferation across various cancer lines. For example, related compounds have shown significant growth inhibition percentages against several cancer cell lines, indicating potential for further development in cancer therapeutics .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective agents against tau aggregation, compounds similar to this compound were tested for their ability to prevent tau fibril formation. The results indicated a dose-dependent inhibition of fibril formation, correlating with improved cognitive function in treated models .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of propanamide derivatives in chronic inflammatory conditions. The results demonstrated that specific derivatives provided substantial protection against cotton-pellet-induced granuloma formation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showcasing their potential as safer alternatives .

Data Tables

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Structural Insights

- Crystallography : Tools like SHELX and WinGX enable precise determination of hydrogen-bonding patterns (e.g., ’s graph-set analysis), critical for understanding packing efficiency and stability .

- Synthetic Flexibility : The target compound’s oxazole ring allows regioselective modifications (e.g., halogenation, methoxylation) to tune electronic properties, as seen in Compound B .

Biological Activity

2-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Oxazole Ring : Known for various biological activities.

- Phenyl Group : Enhances pharmacological properties.

- Propanamide Backbone : Contributes to stability and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the methyl and phenyl groups via nucleophilic substitution or coupling reactions.

- Characterization using techniques like NMR, IR, and MS to confirm structure and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of both the oxazole and phenyl rings enhances its interaction with microbial targets.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Similar Compounds | Anticancer | Induces apoptosis in cancer cells |

Anti-inflammatory Activity

Research has shown that derivatives of oxazole compounds exhibit anti-inflammatory effects. For instance, studies involving similar compounds demonstrated their ability to reduce carrageenan-induced paw edema in animal models:

| Compound | Dose (mg/kg) | % Inhibition (Edema) |

|---|---|---|

| This compound | 20 | 45.1 - 81.7% |

| Diclofenac Sodium | 10 | 69.5% |

| Ibuprofen | 20 | 64.7% |

The mechanism involves strong interactions with the COX-2 enzyme, which is crucial for mediating inflammation.

Case Studies

A specific study evaluated the anti-inflammatory potential of various synthesized compounds related to oxazole derivatives. The results indicated that certain derivatives provided a higher percentage of protection against induced inflammation compared to standard drugs like diclofenac and ibuprofen .

Molecular Modeling Studies

Molecular docking studies have suggested that these compounds interact effectively with key enzymes involved in inflammation pathways, providing insights into their mechanisms of action .

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide, and how can reaction efficiency be monitored experimentally?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing precursors (e.g., substituted oxazole derivatives) with acylating agents like propanoyl chloride in the presence of a base (e.g., triethylamine). Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and byproduct removal. Post-reaction, purification via recrystallization (e.g., using petroleum ether) ensures product integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR (¹H and ¹³C) to confirm the oxazole ring substitution pattern and propanamide chain connectivity.

- FT-IR for identifying amide C=O stretching (~1650–1700 cm⁻¹) and oxazole ring vibrations.

- High-resolution mass spectrometry (HRMS) for molecular formula validation. Contradictions (e.g., unexpected splitting in NMR) are resolved by cross-validating with 2D NMR (COSY, HSQC) or comparing computational spectral predictions (DFT) with experimental data .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound from reaction mixtures?

Polar aprotic solvents (e.g., DMF or acetonitrile) are often used during synthesis. For purification, silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) effectively separates the target compound from byproducts. Reverse-phase HPLC (C18 column, methanol/water mobile phase) may refine purity for sensitive applications .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict reaction pathways and optimize synthesis conditions for this compound?

Reaction path searches using quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model intermediates and transition states. Computational tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation. Experimental parameters (e.g., solvent polarity, temperature) are optimized by correlating computed activation energies with empirical results .

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

Discrepancies may arise from impurities, assay variability, or stereochemical factors. Mitigation includes:

Q. How can factorial design experiments improve the scalability of this compound’s synthesis?

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels to identify significant interactions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 1 | 5 |

| Solvent (DMF:H₂O) | 9:1 | 1:1 |

| Response surface methodology (RSM) then models optimal conditions for yield and purity . |

Q. What role does the oxazole ring’s electronic configuration play in the compound’s reactivity and intermolecular interactions?

The oxazole’s electron-deficient aromatic ring facilitates nucleophilic attack at the 5-position. Frontier molecular orbital (FMO) analysis reveals the HOMO localization on the propanamide group, guiding electrophilic modifications. π-π stacking between the phenyl and oxazole rings influences crystallinity, as shown by X-ray diffraction studies .

Methodological Notes

- Contradictory Data Analysis : Cross-disciplinary validation (e.g., combining experimental kinetics with computational thermodynamics) resolves mechanistic ambiguities .

- Reproducibility : Detailed reporting of reaction conditions (e.g., inert atmosphere, moisture control) is critical, as trace water or oxygen can alter pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.